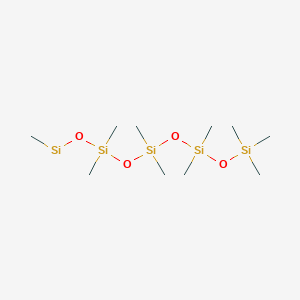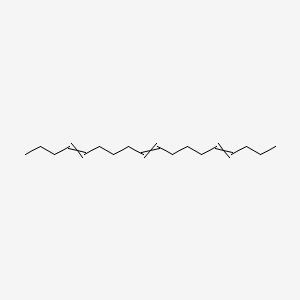![molecular formula C6H10ClOP B14308901 7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one CAS No. 116293-47-1](/img/structure/B14308901.png)
7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-7lambda~5~-phosphabicyclo[221]heptan-7-one is a unique organophosphorus compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one typically involves the reaction of a suitable phosphine with a chlorinating agent under controlled conditions. One common method includes the use of phosphorus trichloride and a suitable bicyclic precursor. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphabicycloheptanes.
Applications De Recherche Scientifique
7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in organic synthesis and polymer chemistry.
7-Azabicyclo[2.2.1]heptane: Notable for its biological activity and presence in natural products like alkaloids.
Uniqueness
7-Chloro-7lambda~5~-phosphabicyclo[22
Propriétés
Numéro CAS |
116293-47-1 |
|---|---|
Formule moléculaire |
C6H10ClOP |
Poids moléculaire |
164.57 g/mol |
Nom IUPAC |
7-chloro-7λ5-phosphabicyclo[2.2.1]heptane 7-oxide |
InChI |
InChI=1S/C6H10ClOP/c7-9(8)5-1-2-6(9)4-3-5/h5-6H,1-4H2 |
Clé InChI |
GSRLPEJNEQGCNV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1P2(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


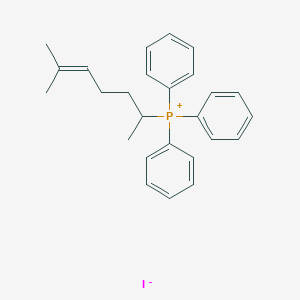

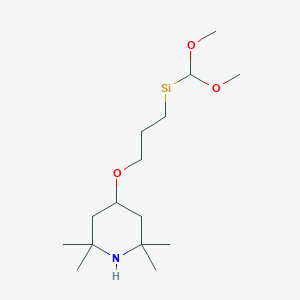
silane](/img/structure/B14308830.png)
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)


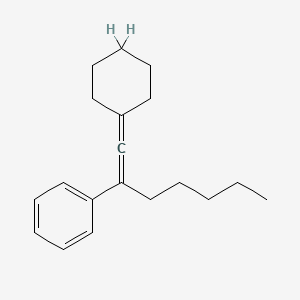

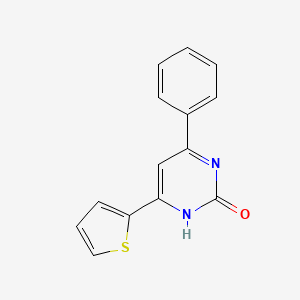
![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)
